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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697

An In-depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and
Applications

Abstract

3-Methoxycyclopentene is a cyclic enol ether that serves as a pivotal building block in modern
organic synthesis. Its unique structural features, combining a reactive alkene with an allylic
methoxy group, offer a versatile platform for constructing complex molecular architectures. This
guide provides a comprehensive overview of 3-methoxycyclopentene, detailing its chemical
identity, physicochemical properties, synthesis, and characteristic reactivity. We will explore its
applications as a synthetic intermediate, particularly in the development of novel catalytic
methods and the synthesis of pharmaceutical compounds. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage the synthetic
potential of this valuable compound.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and reproducible research.
3-Methoxycyclopentene is known by several names and is registered under a unique CAS
number for unambiguous identification in databases and regulatory documents.

IUPAC Name: 3-methoxycyclopentene[1][2]

Synonyms:
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o 3-Methoxy-1-cyclopentene[1][3]

¢ 3-Methoxycyclopent-1-ene[1]

e 2-Cyclopenten-1-yl methyl ether[1][4]
e Cyclopentene, 3-methoxy-[1][4]

» Methyl(2-cyclopentenyl) ether[3]

Key Identifiers:

Identifier Value Source
CAS Number 39819-74-4 [11[21[4]
Molecular Formula CeH100 [1114]
Molecular Weight 98.14 g/mol [1][2]

PUNAFIBTAHETMN-
InChl Key (1121
UHFFFAOYSA-N

Canonical SMILES cocicce=cC1 [11[3]

Physicochemical Properties

The physical properties of 3-methoxycyclopentene dictate its handling, storage, and reaction
conditions. As a low-viscosity liquid with a low flash point, appropriate safety measures are
critical.
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Property Value Source
Appearance Liquid N/A
Boiling Point 109.2 °C at 760 mmHg [4]
Density 0.9 g/cm3 [4]
Flash Point 9°C [4]
Refractive Index 1.451 [4]
Vapor Pressure 29.4 mmHg at 25 °C [4]

Synthesis and Manufacturing

The synthesis of 3-methoxycyclopentene is most commonly achieved through the
methylation of its corresponding alcohol, cyclopent-2-en-1-ol. This straightforward Williamson
ether synthesis provides a reliable route to the target compound. Furthermore, this pathway
allows for the preparation of enantiomerically pure 3-methoxycyclopentene if an optically
active alcohol is used as the starting material, which is of significant interest in asymmetric
synthesis.[5]
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Caption: Synthetic workflow for 3-methoxycyclopentene.
Experimental Protocol: Synthesis of (S)-3-

Methoxycyclopentene

This protocol is adapted from established methods for the methylation of allylic alcohols.[5] The
use of (S)-cyclopent-2-en-1-ol as a starting material yields the corresponding (S)-ether.

Materials:
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e (S)-cyclopent-2-en-1-ol

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Anhydrous Tetrahydrofuran (THF)

o Methyl iodide (CHsl)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

e Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck
round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is
charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexane
to remove mineral oil and then suspended in anhydrous THF.

» Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of (S)-cyclopent-2-
en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30
minutes.

o Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred
for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of
the sodium alkoxide.

o Methylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added
dropwise. The reaction is then stirred at room temperature overnight.

» Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated
agueous NHa4Cl solution at 0 °C. The mixture is transferred to a separatory funnel and
extracted three times with diethyl ether.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
MgSOa, filtered, and concentrated under reduced pressure.
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o Final Product: The crude product is purified by fractional distillation to yield pure (S)-3-
methoxycyclopentene. The optical purity can be verified using chiral gas chromatography.

Trustworthiness: This protocol incorporates standard organic chemistry techniques. The
success of the reaction is validated through the purification step (distillation), which isolates the
product based on its boiling point, and confirmed by spectroscopic analysis (NMR, GC-MS)
and, if applicable, polarimetry to confirm enantiomeric purity.

Chemical Reactivity and Applications

3-Methoxycyclopentene is a valuable intermediate due to the distinct reactivity of its
functional groups. It serves as a precursor in transformations targeting the development of
novel catalytic processes and the synthesis of complex organic molecules and
pharmaceuticals.[2]

The primary sites of reactivity are:

o The Alkene Double Bond: As a nucleophile, it readily undergoes electrophilic addition
reactions. The presence of the allylic methoxy group can influence the stereochemical
outcome of these additions.

e The Allylic Position: The protons at the C5 position are allylic and can be involved in radical
reactions or deprotonation under strong basic conditions.

Electrophilic Epoxidation Radical
Addition (e.g., H-X) (e.g., m-CPBA) Substitution

1t bond attack | 1t bond attack ~ Allylic C-H

Click to download full resolution via product page

Caption: Key reaction pathways for 3-methoxycyclopentene.
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Key Reactions

Electrophilic Additions: The reaction of 3-methoxycyclopentene with electrophiles like
halogens (Brz, Clz) or hydrohalic acids (HBr, HCI) proceeds via a carbocation intermediate.
The stability of this intermediate dictates the regioselectivity of the addition, following
Markovnikov's rule.[2]

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-
CPBA), yields a mixture of cis- and trans-3-methoxycyclopentene oxide. The
stereochemical outcome of this reaction can be influenced by the solvent and temperature,
reflecting a balance between steric hindrance and electronic effects from the allylic methoxy
group. These epoxides are valuable intermediates themselves, as they can be opened by
nucleophiles to form trans-substituted cyclopentane derivatives with high stereocontrol.[2]

Safety and Handling

Proper handling of 3-methoxycyclopentene is essential due to its flammability and potential

health hazards.

GHS Hazard Classification:

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][6]

Primary Hazards: Classified as an irritant.[1]

Precautionary Statements:

P264: Wash hands and any exposed skin thoroughly after handling.[7]
P270: Do not eat, drink or smoke when using this product.[7]

P301 + P317: IF SWALLOWED: Get medical help.[1]

P330: Rinse mouth.[1]

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage:
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Use in a well-ventilated area, preferably in a chemical fume hood.[7]

Avoid breathing vapors.

Keep away from heat, sparks, open flames, and hot surfaces. The flash point is very low (9
°C).[4]

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Methoxycyclopentene is a synthetically useful and versatile chemical intermediate. Its well-
defined reactivity, coupled with the potential for stereocontrol, makes it an attractive building
block for chemists in academic and industrial research. A thorough understanding of its
properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for
unlocking its full potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1345697#3-methoxycyclopentene-iupac-name-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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